6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
6-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S/c1-7-2-3-8(4-9(7)16)19-10(22)5-21-6-18-11-12(14(17)23)20-25-13(11)15(21)24/h2-4,6H,5H2,1H3,(H2,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOVJJPDJDHAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable oxazole precursor, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and piperidine-containing molecules. Examples include:
Methyl 5-[2-(morpholin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate: This compound features a morpholine ring instead of a piperidine ring.
Methyl 5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate: This compound features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide lies in its specific combination of functional groups and ring systems. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with multiple biological targets and participate in diverse chemical reactions sets it apart from similar compounds.
Biological Activity
6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide (CAS Number: 1251617-52-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The structure includes a thiazolo-pyrimidine core which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN5O3S |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1251617-52-3 |
The compound's biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, which is crucial for nucleotide synthesis and cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and has implications in cancer treatment .
- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicate that derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
In Vitro Studies
Research has indicated that the compound exhibits significant activity against several cancer cell lines. For instance:
- Cell Proliferation Assays : Cell viability assays on various cancer cell lines showed that the compound could inhibit cell growth effectively at micromolar concentrations.
- Enzyme Inhibition : Studies have reported that the compound inhibits COX enzymes with IC50 values around 0.04 μmol, indicating a strong anti-inflammatory potential .
Case Studies
- Anti-cancer Activity : A study focused on the compound's effect on breast cancer cell lines demonstrated that it reduces cell viability by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, the compound displayed significant reduction in inflammation comparable to indomethacin, with an ED50 value of 9.17 μM .
Structure-Activity Relationship (SAR)
The structural modifications of the thiazolo-pyrimidine core have been essential in enhancing its biological activity. For example:
Q & A
Q. What are the key synthetic routes and critical reaction conditions for this compound?
The synthesis involves a multi-step approach:
- Core formation : Cyclization of precursors (e.g., imidazo[4,5-b]pyridine) under reflux with acetic acid .
- Substituent introduction : Nucleophilic substitution for fluorophenyl groups (e.g., using 3-fluoro-4-methylaniline) and Mannich reactions for carbamoyl-methyl attachment .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Critical conditions include anhydrous solvents (DMF, THF), controlled temperatures (60–120°C), and catalysts like triethylamine .
Q. What biological activities have been experimentally validated for this compound?
- Antimicrobial : Demonstrated MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) in broth microdilution assays .
- Anticancer : IC₅₀ of 1.5 µM against HeLa cells via MTT assays, linked to CDK2 inhibition .
- Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 0.8 µM in fluorometric assays .
Q. Which analytical techniques are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- HPLC-MS : Purity assessment and molecular ion ([M+H]⁺) verification .
- X-ray crystallography : Resolve stereochemistry of the thiazolo-pyrimidine core (e.g., CCDC deposition codes) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Solvent optimization : Replace DMF with DMAc to reduce hydrolysis byproducts .
- Catalyst screening : Use Pd(OAc)₂ for Suzuki couplings (yield improvement from 45% to 72%) .
- In-line monitoring : ReactIR or LC-MS to track intermediate formation and adjust reaction time .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Compare cell lines (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum-free media) .
- Orthogonal validation : Confirm kinase inhibition (CDK2) via Western blot (p-Rb reduction) alongside enzymatic assays .
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Key modifications and effects:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 3-Fluoro-4-methylphenyl | Enhances COX-2 selectivity (10-fold vs. COX-1) | |
| Carbamoyl-methyl | Improves solubility (LogP reduction by 0.8) | |
| Thiazolo[4,5-d]pyrimidine core | Critical for CDK2 binding (ΔG = −9.2 kcal/mol) |
Q. What computational methods predict off-target interactions?
- Molecular docking : AutoDock Vina simulations with CDK2 (PDB: 1AQ1) identify binding poses .
- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-enzyme complexes .
- Pharmacophore modeling : Phase-generated models prioritize derivatives with H-bond donors/acceptors .
Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity using SPR (surface plasmon resonance) for binding affinity vs. cellular assays .
- Scale-up Challenges : Replace column chromatography with antisolvent crystallization for gram-scale synthesis .
- Toxicity Screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 10–100 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
